The Genesis of a Versatile Reducing Agent: A Technical History of Tetramethylammonium Borohydride
The Genesis of a Versatile Reducing Agent: A Technical History of Tetramethylammonium Borohydride
A comprehensive guide for researchers, scientists, and drug development professionals on the history, synthesis, and properties of Tetramethylammonium (B1211777) Borohydride (B1222165).
Abstract
Tetramethylammonium borohydride, [(CH₃)₄N][BH₄], has carved a niche in synthetic chemistry as a selective and stable reducing agent. First reported in the mid-20th century, its discovery stemmed from the broader exploration of borohydride chemistry. This technical guide delves into the historical context of its first synthesis, detailed experimental protocols for its preparation, and a quantitative overview of its physicochemical properties. The document also provides a visual representation of the synthetic workflow, offering a practical resource for laboratory applications.
Introduction
The field of synthetic chemistry was revolutionized by the discovery of alkali metal borohydrides in the 1940s by Hermann Irving Schlesinger and Herbert C. Brown. These compounds introduced a new level of selectivity and convenience for the reduction of carbonyl compounds. However, the desire for tailored reactivity and solubility in a wider range of solvents spurred further research into modified borohydride reagents. It was in this context that quaternary ammonium (B1175870) borohydrides, including Tetramethylammonium borohydride, emerged as a new class of reducing agents with unique properties.
The seminal work on the metathetical preparation of quaternary ammonium borohydrides was published in 1952 by M. D. Banus, R. W. Bragdon, and T. R. P. Gibb, Jr.[1] This research laid the foundation for the synthesis and characterization of Tetramethylammonium borohydride, a compound that continues to find utility in modern organic and inorganic synthesis.
The Discovery and First Synthesis
The first successful synthesis of Tetramethylammonium borohydride was achieved through a metathesis reaction, also known as a double displacement reaction. The researchers sought to combine the reducing power of the borohydride anion (BH₄⁻) with the solubility and stability characteristics imparted by the tetramethylammonium cation ([(CH₃)₄N]⁺).
The most effective method developed by Banus, Bragdon, and Gibb involved the reaction of tetramethylammonium hydroxide (B78521) with sodium borohydride in an aqueous solution.[1] This approach was favored due to the advantageous solubility differences between the product and the resulting byproduct, sodium hydroxide.
Physicochemical Properties
Tetramethylammonium borohydride is a white, crystalline solid that exhibits distinct physical and chemical properties. A summary of its key quantitative data is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₆BN | [2] |
| Molecular Weight | 88.99 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Density | 0.813 g/cm³ (at 25 °C) | [1] |
Table 2: Solubility Data
| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) | Reference |
| Water | 48 | 20 | [1] |
| Water | 61 | 40 | [1] |
| 95% Ethyl Alcohol | ~0.5 | 25 | [1] |
| Acetonitrile | 0.4 | 25 | [1] |
Table 3: Thermal Decomposition
The thermal stability of solid Tetramethylammonium borohydride has been studied in a vacuum. The primary decomposition products are trimethylamineborine and methane.[1]
| Temperature (°C) | Rate of Decomposition |
| 150 | 0.095% per hour |
| 175 | 4.1% per hour |
| 195 | 33.3% per hour |
| 225 | 4.16% per minute |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Tetramethylammonium borohydride, adapted from the original 1952 publication by Banus, Bragdon, and Gibb.[1]
Materials:
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Sodium borohydride (NaBH₄), 8.5 g (0.22 mole)
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Tetramethylammonium hydroxide ((CH₃)₄NOH), 20 g (0.22 mole) dissolved in 90 g of water
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95% Ethyl alcohol
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Vacuum evaporator
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Dry-box with a dry argon atmosphere
Procedure:
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Reaction: To a solution of 20 g of tetramethylammonium hydroxide in 90 g of water, add 8.5 g of solid sodium borohydride. Stir the mixture until an almost clear solution is obtained.
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Solvent Removal: Evaporate the solution to dryness in a vacuum evaporator.
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Purification:
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Transfer the resulting white solid to a dry-box under a dry argon atmosphere.
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Break up the solid and wash it with 95% ethyl alcohol. This step is crucial as sodium hydroxide is soluble in 95% ethyl alcohol, while tetramethylammonium borohydride is almost insoluble.
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The washing process effectively removes the sodium hydroxide byproduct.
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Drying: Dry the purified Tetramethylammonium borohydride product. The reported yield for this method is high, often exceeding 99%.
Synthetic Workflow
The following diagram illustrates the experimental workflow for the synthesis of Tetramethylammonium borohydride as described in the protocol above.
Applications in Synthesis
Tetramethylammonium borohydride serves as a valuable reducing agent in various chemical transformations. Its utility stems from its mild reducing nature and its solubility profile. Key applications include:
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Reduction of Carbonyl Compounds: It is effective in the reduction of aldehydes and ketones to their corresponding alcohols.
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Inorganic Synthesis: It can be used as a source of the borohydride anion in the synthesis of other inorganic compounds.
Conclusion
The discovery and development of Tetramethylammonium borohydride represent a significant advancement in the field of synthetic reagents. The pioneering work of Banus, Bragdon, and Gibb provided a straightforward and high-yielding method for its synthesis, which has remained a cornerstone for its preparation. The unique properties of this compound, particularly its stability and selectivity, ensure its continued relevance in modern chemical research and development. This guide provides a comprehensive historical and technical overview to support its effective application in the laboratory.
